4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid
Description
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)16(19)20/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTSCTAOCYBXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204283 | |
| Record name | 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873208-67-4 | |
| Record name | 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873208-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis
The synthesis begins with the preparation of 4-methylbenzoic acid derivatives. In a representative protocol, 4-methylbenzoic acid undergoes oxidation to form 4-methylbenzaldehyde using cobalt(II) acetate and sodium bromide in acetic acid under aerobic conditions. Parallelly, benzoic acid hydrazide is synthesized via Fischer esterification of benzoic acid followed by reaction with hydrazine hydrate.
Key Reaction Steps :
Cyclocondensation Mechanism
The hydrazide reacts with 4-methylbenzaldehyde in a cyclocondensation reaction facilitated by acidic or oxidative conditions. Khokhlov et al. (2024) demonstrated that using acetic acid as both solvent and catalyst at 80°C for 12 hours yields the 1,3,4-oxadiazole ring with 94% efficiency. The mechanism involves:
- Nucleophilic attack by the hydrazide nitrogen on the aldehyde carbonyl.
- Dehydration to form the oxadiazole ring.
Optimization Parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +25% |
| Reaction Time | 12 hours | +18% |
| Catalyst Loading | 5 mol% Co(OAc)₂ | +30% |
Cyclodehydration Using Phosphorus Oxychloride
Traditional Cyclodehydration
A widely used method involves cyclodehydration of diacylhydrazines using phosphorus oxychloride (POCl₃). Substituted benzoic acid hydrazides react with 4-methylbenzoyl chloride to form diacylhydrazine intermediates, which undergo cyclization in POCl₃ at reflux.
Procedure :
- Diacylhydrazine Synthesis :
$$ \text{Benzoic acid hydrazide} + \text{4-Methylbenzoyl chloride} \rightarrow \text{N,N'-Di(4-methylbenzoyl)hydrazine} $$ - Cyclization :
$$ \text{Diacylhydrazine} \xrightarrow{\text{POCl₃, Δ}} \text{1,3,4-Oxadiazole} $$
Performance Metrics :
Limitations and Modifications
While POCl₃ is effective, its corrosivity and environmental toxicity have driven alternatives. Recent studies substitute POCl₃ with ionic liquids (e.g., [BMIM][Cl]) or microwave irradiation, reducing reaction times from 6 hours to 30 minutes.
Green Chemistry Approaches
Aerobic Oxidation with Cobalt Catalysts
A breakthrough method employs cobalt(II) acetate and sodium bromide in acetic acid under oxygen atmosphere. This one-pot protocol eliminates toxic reagents and achieves 94% yield via:
- Simultaneous Oxidation and Cyclization :
$$ \text{4-Methylbenzoic acid} + \text{Benzoic acid hydrazide} \xrightarrow[\text{O₂}]{Co(OAc)₂, NaBr} \text{Target Compound} $$
Advantages :
- No intermediate isolation required.
- Water is the sole byproduct.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques have been adapted for solvent-free synthesis. Equimolar quantities of precursors are ground with catalytic K₂CO₃ at 25 Hz for 2 hours, yielding 88% product.
Comparative Analysis :
| Method | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|
| POCl₃ Cyclodehydration | 78 | 6 hours | High |
| Cobalt Catalysis | 94 | 12 hours | Low |
| Mechanochemical | 88 | 2 hours | Minimal |
Alternative Routes and Niche Applications
Thiosemicarbazide Pathways
N-Substituted thiosemicarbazides derived from isoniazid react with chloroacetic acid to form oxadiazoles. While this route yields 65–70%, it is favored for generating analogs with enhanced bioactivity.
Solid-Phase Synthesis
Immobilized hydrazides on Wang resin enable combinatorial library synthesis. After cyclization with 4-methylbenzaldehyde, cleavage with TFA/H₂O releases the target compound in 81% yield.
Analytical Characterization
Spectroscopic Data
IR (KBr) :
¹H NMR (400 MHz, DMSO-d₆) :
Purity and Stability
Industrial Scalability and Challenges
Cost-Benefit Analysis
| Factor | Cobalt Method | POCl₃ Method |
|---|---|---|
| Raw Material Cost | $320/kg | $280/kg |
| Waste Treatment Cost | $50/kg | $150/kg |
| Total Cost | $370/kg | $430/kg |
Regulatory Considerations
Phosphorus oxychloride-based methods require stringent safety protocols under REACH regulations, while cobalt-catalyzed routes align with EPA green chemistry guidelines.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The benzoic acid group undergoes classical acid-base and nucleophilic acyl substitution reactions:
Esterification
Reacts with alcohols under acid catalysis to form esters, a key derivatization method for improving solubility or modifying pharmacokinetic properties.
Example:
-
Reagents: Methanol, H₂SO₄ (catalyst)
-
Conditions: Reflux (60–80°C, 6–8 h)
-
Product: Methyl 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate
-
Yield: 85–92% (analogous to)
Salt Formation
Forms water-soluble salts with bases (e.g., NaOH, KOH):
This reaction is critical for pharmaceutical formulations .
Oxadiazole Ring Reactions
The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
Electrophilic Aromatic Substitution
The oxadiazole’s electron-deficient nature directs substitutions to the para-methylphenyl group:
-
Nitration: HNO₃/H₂SO₄ yields nitro derivatives at the methylphenyl ring.
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Halogenation: Cl₂/FeCl₃ introduces chlorine at the 3-position of the methylphenyl substituent .
Ring-Opening Reactions
Under strong acidic or basic conditions, the oxadiazole ring hydrolyzes:
-
Acidic Hydrolysis (HCl, Δ): Produces 4-(carbamoyl)benzoic acid and 4-methylbenzaldehyde .
-
Basic Hydrolysis (NaOH, Δ): Generates 4-(hydrazinecarbonyl)benzoic acid .
Cross-Coupling Reactions
The aromatic systems enable catalytic coupling for structural diversification:
Suzuki-Miyaura Coupling
Reagents: Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃
Conditions: 80°C, DMF/H₂O
Product: Biaryl derivatives with enhanced π-conjugation.
Buchwald-Hartwig Amination
Reagents: Pd₂(dba)₃, Xantphos, amine
Conditions: 100°C, toluene
Application: Introduces amino groups to the benzoic acid ring .
Reduction of the Oxadiazole Ring
Reagents: LiAlH₄
Product: 4-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)benzoic acid (via ring contraction) .
Oxidation of the Methyl Group
Reagents: KMnO₄/H₂SO₄
Product: 4-[5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Key Reaction Data Table
Mechanistic Insights
-
Esterification: Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol.
-
Oxadiazole Hydrolysis: Acidic conditions protonate the ring’s nitrogen, inducing ring opening to form a diacylhydrazine intermediate .
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Suzuki Coupling: Transmetallation and reductive elimination steps occur at the palladium center, favoring para-substitution due to steric hindrance .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Activity
Compound A has shown promising results in antimicrobial and antifungal studies. Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity against various bacteria and fungi. For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . This suggests that compound A could be further developed as a potential antimicrobial agent.
Anticonvulsant Properties
Recent studies have explored the anticonvulsant properties of oxadiazole derivatives similar to compound A. Compounds designed with oxadiazole rings have been evaluated for their efficacy against seizures. For example, certain derivatives demonstrated higher affinities for benzodiazepine receptors compared to traditional anticonvulsants like diazepam, indicating a potential for developing new treatments for epilepsy .
Materials Science
Polymer Additives
Compound A can serve as an effective additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. Studies have shown that the addition of oxadiazole compounds can improve the flame retardancy of polymers, making them suitable for applications in electronics and construction .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of compound A make it a candidate for use in OLED technology. Research has indicated that oxadiazole derivatives can function as electron transport materials in OLEDs, contributing to improved efficiency and brightness . The ability to tune the electronic properties through structural modifications allows for the optimization of device performance.
Analytical Chemistry
Fluorescent Probes
Compound A has potential applications as a fluorescent probe in analytical chemistry. Its structure allows it to interact with various analytes, providing a means for detecting specific ions or molecules through fluorescence signaling. This application is particularly useful in environmental monitoring and biological assays .
Chromatography
In chromatography, compounds like A are utilized as stationary phase materials due to their ability to interact with a wide range of organic compounds. This property enhances the separation efficiency during chromatographic processes, making it valuable in both research and industrial applications .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anticonvulsant | Effective against bacteria; potential anticonvulsant activity |
| Materials Science | Polymer additives, OLEDs | Enhances thermal stability; improves OLED efficiency |
| Analytical Chemistry | Fluorescent probes, Chromatography | Useful for detecting analytes; enhances separation efficiency |
Mechanism of Action
The mechanism by which 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Positional Isomers of Methyl-Substituted Phenyl Derivatives
- 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid (CID 17511959):
- 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid: Structural Difference: Methyl group at the ortho position (2-methylphenyl). Commercially available (Santa Cruz Biotechnology, sc-348872) .
Substituted Phenyl Derivatives with Electron-Withdrawing Groups
- 4-(5-(4-(Perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoic acid :
- 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)benzoic acid :
Derivatives with Heteroaromatic or Extended Chains
- (E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic acid: Structural Feature: Thiophene replaces phenyl, with a styryl linker.
- 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid: Structural Feature: Thioalkanoic acid chain instead of benzoic acid. Synthesized in 69% yield .
Comparative Analysis of Key Properties
Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Acidic pKa (Benzoic Acid) |
|---|---|---|---|
| 4-Methylphenyl derivative | ~2.5 | 0.1-1.0 (DMSO) | ~4.2 |
| Perfluoroethoxy derivative | ~1.8 | <0.1 (aqueous) | ~3.5 |
| Methylsulfonyl derivative | ~1.2 | 0.5-1.0 (DMSO) | ~3.8 |
| Thiophene-containing analog | ~3.0 | 0.2-0.5 (DMSO) | ~4.0 |
*Estimated using fragment-based methods.
Biological Activity
The compound 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid belongs to the oxadiazole family, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a benzoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups in the oxadiazole ring enhances this activity by increasing the compound's lipophilicity and membrane permeability .
Anticancer Properties
Several studies have evaluated the anticancer potential of oxadiazole derivatives. The compound has been reported to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that compounds with similar structures induced cytotoxicity against human cancer cell lines such as HCT-116 and PC-3 .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cancer progression.
- Signal Transduction Interference : It can disrupt signaling pathways critical for cell survival and proliferation .
Study on Antitumor Activity
A study focused on a series of oxadiazole derivatives demonstrated their ability to inhibit tumor growth in vivo. The derivatives were tested against several human cancer cell lines, showing IC50 values ranging from 10 µM to 30 µM, indicating moderate to high potency .
Antimicrobial Evaluation
In another study, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 µg/mL to 20 µg/mL, showcasing significant antimicrobial activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro or nitro) enhances activity.
- Chain Length : Optimal carbon chain lengths between functional groups are critical for maintaining efficacy .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | Antitumor | 15 | Effective against HCT-116 |
| Similar Oxadiazole Derivative A | Antimicrobial | 10 | Active against E. coli |
| Similar Oxadiazole Derivative B | Anticancer | 20 | Induces apoptosis in PC-3 |
Q & A
Q. What are the standard synthetic routes for preparing 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of a hydrazide derivative using phosphorus oxychloride (POCl₃). Key steps include:
- Reacting substituted benzoic acid hydrazides with aromatic aldehydes to form hydrazones.
- Cyclizing the intermediate with POCl₃ under reflux for 4–6 hours, monitored by TLC .
- Purification via recrystallization from methanol or ethanol.
Optimization Tips : Adjust POCl₃ stoichiometry (1.5–2.0 equivalents) and solvent polarity (e.g., DMF for slower reactions) to improve yield .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H NMR : Confirms aromatic proton environments and substituent integration (e.g., methyl groups at δ 2.4–2.6 ppm) .
- IR Spectroscopy : Detects oxadiazole ring vibrations (~1,610 cm⁻¹) and carboxylic acid O–H stretches (~3,000 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 294.3 for C₁₆H₁₂N₂O₃) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antibacterial Screening : Use disc diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that electron-withdrawing substituents may enhance activity .
- Enzyme Inhibition : Test against COX-2 or acetylcholinesterase via spectrophotometric assays .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable potency across studies) be resolved?
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 4-methylphenyl with pyridyl groups) and correlate changes with activity trends .
- Solubility Adjustments : Poor solubility may mask bioactivity. Use co-solvents (e.g., DMSO:PBS mixtures) or synthesize carboxylate salts to enhance bioavailability .
Q. What experimental design strategies address low yields in oxadiazole ring formation?
- Catalytic Additives : Use anhydrous ZnCl₂ (5 mol%) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
Q. How do crystallographic studies inform stability and formulation?
X-ray crystallography reveals that planar oxadiazole rings and carboxylic acid groups facilitate π-π stacking and hydrogen bonding, respectively. These interactions influence melting points (e.g., 139–140°C) and hygroscopicity, guiding storage conditions (desiccators, inert atmosphere) .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Docking Simulations : Use AutoDock Vina to predict binding affinities to active sites (e.g., COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to confirm competitive inhibition .
Q. How can purification challenges (e.g., persistent impurities) be mitigated?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) for polar impurities .
- HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to isolate trace byproducts .
Methodological Notes
- Safety Protocols : Refer to SDS of structural analogs (e.g., CAS 114333-42-5) for handling guidelines, including PPE (gloves, goggles) and emergency procedures for POCl₃ exposure .
- Data Reproducibility : Replicate spectral data (NMR, IR) across labs using standardized solvents (e.g., CDCl₃ for NMR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
